(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
The compound (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic molecule with significant potential in various scientific fields This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is substituted with amino, chloro, and iodo groups, as well as a tetrahydrofuran ring with a hydroxymethyl group
Properties
Molecular Formula |
C11H12ClIN4O3 |
|---|---|
Molecular Weight |
410.59 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(2-amino-4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClIN4O3/c12-9-8-4(13)2-17(10(8)16-11(14)15-9)7-1-5(19)6(3-18)20-7/h2,5-7,18-19H,1,3H2,(H2,14,15,16)/t5-,6+,7+/m0/s1 |
InChI Key |
GOQQAYXKUJSWPO-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(N=C3Cl)N)I)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(N=C3Cl)N)I)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors One common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product in high purity. The scalability of the synthesis would be a key consideration, with a focus on minimizing waste and ensuring environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxymethyl group to a methyl group.
Substitution: The amino, chloro, and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the halogen groups could yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating cellular processes and identifying potential drug targets.
Medicine
In medicine, (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol has potential as a therapeutic agent. Its unique structure and functional groups suggest it could be developed into drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of polymers, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:
- 5-(2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 5-(2-Amino-4-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
What sets (2R,3S,5R)-5-(2-Amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol apart from similar compounds is the specific combination of substituents and stereochemistry. The presence of both chloro and iodo groups, along with the hydroxymethyl group, provides unique reactivity and biological activity that can be leveraged in various applications.
Biological Activity
Overview
This compound is structurally related to nucleoside analogs, which are commonly studied for their roles in antiviral, anticancer, and enzyme inhibition activities. The pyrrolo[2,3-d]pyrimidine scaffold and halogenation (chlorine and iodine) suggest potential bioactivity through interactions with nucleic acid synthesis or enzymatic pathways.
-
Adenosine Kinase (AdK) Inhibition :
- Compounds with a pyrrolo[2,3-d]pyrimidine core, such as 5-iodotubercidin derivatives, have shown potent inhibition of adenosine kinase (AdK), an enzyme regulating adenosine levels in cells. AdK inhibitors can modulate adenosine signaling, offering therapeutic potential in epilepsy, inflammation, and neuroprotection.
- The halogenated nature of the compound may enhance binding affinity to AdK through hydrophobic interactions.
-
Antiviral Activity :
- Nucleoside analogs are often incorporated into viral DNA or RNA during replication, leading to chain termination or mutagenesis. The structural similarity to naturally occurring nucleosides suggests this compound could act as a substrate mimic for viral polymerases.
-
Anticancer Properties :
- The presence of halogens (e.g., iodine and chlorine) increases the compound's electron density, potentially enhancing interactions with DNA or RNA polymerases in rapidly dividing cancer cells. This mechanism is common in nucleoside-based chemotherapeutic agents.
-
Enzyme Inhibition :
- The hydroxymethyl group and stereochemistry may allow selective binding to enzymes involved in nucleotide metabolism or DNA repair pathways.
Case Studies on Related Compounds
To provide context for the biological activity of this compound:
- 5-Iodotubercidin :
-
Nucleoside Analogues in Antiviral Therapy :
- Compounds like remdesivir target viral RNA-dependent RNA polymerases by mimicking adenosine triphosphate (ATP). Similar mechanisms could be hypothesized for this compound.
Hypothetical Data Table
| Biological Activity | Potential Target | Mechanism | Expected Outcome |
|---|---|---|---|
| Adenosine Kinase Inhibition | Adenosine Kinase (AdK) | Competitive inhibition | Increased extracellular adenosine |
| Antiviral Activity | Viral Polymerases | Incorporation into viral DNA/RNA leading to chain termination | Inhibition of viral replication |
| Anticancer Activity | DNA/RNA Polymerases | Disruption of nucleotide synthesis pathways | Reduced tumor cell proliferation |
| Anti-inflammatory Properties | Adenosine Receptors | Modulation of inflammatory cytokines via increased adenosine levels | Reduction in inflammation markers |
Research Gaps and Future Directions
- Pharmacokinetics and Toxicology :
- Studies are needed to evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile.
- In Vitro and In Vivo Studies :
- Experimental validation using enzymatic assays (e.g., AdK inhibition) and cellular models for antiviral or anticancer activity is required.
- Structure-Activity Relationship (SAR) :
- Modifications to functional groups could enhance potency or selectivity toward specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
